(R)-2-Methylbutanoic acid

Descripción general

Descripción

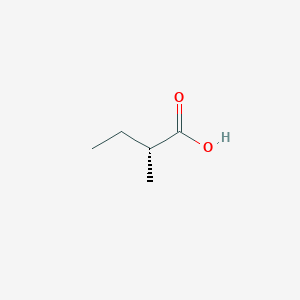

®-2-Methylbutanoic acid, also known as ®-2-Methylbutyric acid, is an organic compound with the molecular formula C5H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a carboxylic acid with a branched alkyl chain, and it is commonly found in various natural sources, including certain fruits and fermented products. It is known for its characteristic odor, which can be described as cheesy or sweaty.

Synthetic Routes and Reaction Conditions:

Oxidation of Alcohols: One common method for preparing ®-2-Methylbutanoic acid is through the oxidation of ®-2-Methylbutanol.

Hydrolysis of Nitriles: Another method involves the hydrolysis of ®-2-Methylbutanenitrile.

Grignard Reagent Reaction: The carboxylation of a Grignard reagent derived from ®-2-Methylbutyl bromide with carbon dioxide (CO2) followed by acidification can also produce ®-2-Methylbutanoic acid.

Industrial Production Methods:

Fermentation: Industrially, ®-2-Methylbutanoic acid can be produced through the fermentation of specific microorganisms that metabolize branched-chain amino acids. This method is often preferred due to its sustainability and lower environmental impact.

Types of Reactions:

Oxidation: ®-2-Methylbutanoic acid can undergo oxidation reactions to form various products, depending on the conditions and reagents used.

Reduction: It can be reduced to ®-2-Methylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The carboxyl group of ®-2-Methylbutanoic acid can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride.

Major Products Formed:

Oxidation: Various oxidized derivatives, depending on the extent of oxidation.

Reduction: ®-2-Methylbutanol.

Substitution: Acyl chlorides, esters, and amides.

Aplicaciones Científicas De Investigación

®-2-Methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: ®-2-Methylbutanoic acid is used in the flavor and fragrance industry due to its characteristic odor.

Mecanismo De Acción

The mechanism of action of ®-2-Methylbutanoic acid involves its interaction with specific molecular targets and pathways:

Metabolic Pathways: It is metabolized in the body through pathways involving branched-chain amino acids.

Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, influencing their activity and function .

Comparación Con Compuestos Similares

(S)-2-Methylbutanoic Acid: The enantiomer of ®-2-Methylbutanoic acid, with similar chemical properties but different biological activities.

Isobutyric Acid: A structural isomer with a different arrangement of the carbon atoms.

Valeric Acid: A straight-chain carboxylic acid with a similar molecular formula but different structure.

Uniqueness:

Chirality: The ®-configuration of 2-Methylbutanoic acid gives it unique interactions with biological molecules, distinguishing it from its (S)-enantiomer.

Odor Profile: Its distinct cheesy or sweaty odor sets it apart from other carboxylic acids with similar molecular weights .

Actividad Biológica

(R)-2-Methylbutanoic acid, also known as (R)-2-methylbutyric acid, is a branched-chain fatty acid with significant biological activity. It is primarily recognized for its role in metabolic pathways and interactions with biological systems. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : Approximately 102.13 g/mol

- Chirality : The (R)-configuration of 2-methylbutanoic acid distinguishes it from its (S)-enantiomer, leading to unique biological interactions .

Metabolic Pathways

This compound is metabolized primarily through pathways involving branched-chain amino acids, particularly leucine. It plays a crucial role in energy metabolism and signaling pathways within the body. The compound is produced during the degradation of isoleucine and can influence various metabolic processes.

Key Metabolic Functions:

- Energy Production : Acts as a substrate for energy metabolism in muscle tissues.

- Gut Microbiota Interaction : Serves as a metabolite for gut bacteria, influencing gut health and immune responses .

The biological activity of this compound involves interaction with specific molecular targets:

- Enzymatic Interactions : It interacts with enzymes involved in metabolic processes, such as 3-oxothiolase, which is crucial for branched-chain fatty acid metabolism. Deficiencies in this enzyme can lead to metabolic disorders characterized by elevated levels of organic acids in urine .

- Receptor Modulation : The compound may modulate receptor activities that influence cellular signaling pathways related to inflammation and energy homeostasis .

Clinical Implications

Recent studies have demonstrated the potential cardiovascular benefits of this compound. In one study involving patients undergoing hemodialysis, circulating levels of this compound were negatively associated with several cardiovascular-specific proteins, indicating a possible protective role against cardiovascular diseases .

Table 1: Association of this compound with Cardiovascular Proteins

| Protein Name | Association Type | Statistical Significance |

|---|---|---|

| Kidney Injury Molecule 1 | Negative | p < 0.001 |

| C-C Motif Chemokine 17 | Negative | p < 0.001 |

| Pulmonary Surfactant-Associated Protein D | Negative | p < 0.001 |

| Serine/Threonine-Protein Kinase 4 | Positive | p < 0.05 |

| Caspase-3 | Positive | p < 0.05 |

This table summarizes the associations found between this compound levels and specific proteins involved in cardiovascular health.

Case Study: Metabolic Disorders

A notable case study highlighted a patient exhibiting severe ketoacidosis due to a deficiency in 3-oxothiolase, where elevated levels of 2-methyl-3-hydroxybutyrate were detected. This condition emphasizes the importance of this compound in metabolic pathways and its implications for diagnosing metabolic disorders .

Propiedades

IUPAC Name |

(2R)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8091536 | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32231-50-8 | |

| Record name | (-)-2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does steam treatment affect the levels of (R)-2-Methylbutanoic acid in instant coffee?

A1: Research suggests that steam treatment, a common process in instant coffee production, might not significantly impact this compound levels. A study comparing steam-treated and untreated Arabica instant coffees found that while other volatile acids like (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid showed significant reductions (41-80%) after steam treatment, this compound did not exhibit the same trend []. This suggests that this compound might be more resistant to degradation or volatilization under the conditions of steam treatment.

Q2: Are there more reliable markers than this compound for detecting steam treatment in instant coffee?

A2: Yes, the research suggests that other volatile acids might be more suitable indicators of steam treatment in instant coffee. The study found that (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid exhibited consistent and significant reductions in concentration after steam treatment []. Therefore, these two acids appear to be more sensitive markers for detecting steam treatment compared to this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.